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Methyl 2-(4-methyltriazol-1-yl)propanoate

Cat. No.: B13875307
M. Wt: 169.18 g/mol
InChI Key: NLBODYREDRXJMS-UHFFFAOYSA-N
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Description

Contextualization of the Triazole and Propanoate Moieties in Contemporary Organic Chemistry Research

The molecular architecture of Methyl 2-(4-methyltriazol-1-yl)propanoate is a composite of two key functional groups: a 1,2,3-triazole ring and a methyl propanoate tail. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. nih.govmdpi.com Triazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govfrontiersin.org The triazole ring is often considered a bioisostere for other functional groups like amides and esters, capable of improving a molecule's physicochemical properties, such as hydrogen bonding capacity, dipole moment, and metabolic stability, without drastically altering its biological function. mdpi.com Its rigid structure can also serve as a stable linker between different pharmacophores. mdpi.com

The propanoate moiety, specifically a methyl ester of propanoic acid, is a common structural unit in organic chemistry. Propanoic acid and its derivatives are found in various natural products and are utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The ester functionality itself is important for modulating properties like solubility and bioavailability of drug candidates.

Academic Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the chemical sciences, with their presence being ubiquitous in natural products, pharmaceuticals, and functional organic materials. mdpi.comevitachem.com Their significance stems from their diverse chemical reactivity and their ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination. mdpi.com This makes them privileged scaffolds in drug discovery, with a significant percentage of FDA-approved drugs containing at least one nitrogen heterocycle.

Beyond medicinal applications, these heterocycles are crucial in catalysis, acting as ligands for transition metals or as organocatalysts themselves. mdpi.com The development of novel synthetic methodologies to construct and functionalize nitrogen-containing heterocycles remains a highly active area of academic research, driven by the constant demand for new molecules with unique properties and functions. mdpi.comevitachem.com The synthesis of triazoles, in particular, has been revolutionized by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net

Structural and Synthetic Challenges Associated with this compound Derivatives

The synthesis of this compound, while seemingly straightforward, presents several key challenges that are representative of broader issues in heterocyclic chemistry.

A primary challenge is controlling the regioselectivity of the N-alkylation of the 4-methyl-1,2,3-triazole precursor. nih.gov Alkylation of an unsymmetrically substituted triazole can potentially occur at any of the three nitrogen atoms, leading to a mixture of isomers (N1, N2, and N4). nih.govresearchgate.net Achieving selective alkylation at the N1 position, as required for the target molecule, often necessitates careful selection of the alkylating agent, base, and solvent, and may require protecting group strategies. researchgate.netnih.gov The use of specific bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to favor the formation of 1-substituted-1,2,4-triazoles with high regioselectivity. researchgate.net

Another synthetic hurdle lies in the construction of the 4-methyl-1,2,3-triazole ring itself. While the CuAAC reaction is highly efficient for producing 1,4-disubstituted triazoles, the synthesis of a 4-monosubstituted triazole requires a different approach, typically involving the reaction of an azide (B81097) with a terminal alkyne (in this case, propyne).

Table 1. Representative Spectroscopic Data for Analogous 1,4-Disubstituted 1,2,3-Triazole Esters. researchgate.net
Compound Structure1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-Flourobenzoicacid-1-benzyl-1H- mdpi.comresearchgate.nettriazol-4-ylmethylester8.07-8.04 (d, 2H), 7.62 (s, 1H), 7.40-7.38 (d, 2H), 7.32-7.28 (m, 3H), 7.10 (t, 2H), 5.51 (s, 2H), 5.45 (s, 2H)165.5, 164.6, 143.2, 134.3, 132.3, 129.2, 128.9, 128.2, 126.0, 123.8, 115.6, 58.8, 54.3
4-Nitrobenzoicacid-1-(phenylpropyl)-1H- mdpi.comresearchgate.nettriazol-4-ylmethylester8.26 (m, 4H), 7.9 (s, 1H), 7.32-7.15 (m, 5H), 5.52 (s, 2H), 4.40 (t, 2H), 2.67 (t, 2H), 2.31-2.27 (m, 2H)164.6, 150.7, 142.1, 139.9, 135.1, 130.9, 128.7, 128.4, 126.5, 123.6, 58.8, 49.7, 32.5, 31.6

Scope and Objectives of the Comprehensive Academic Research on this compound

The primary objective of this review is to provide a comprehensive academic analysis of this compound. Due to the limited direct research on this specific molecule, this article aims to:

Establish the scientific context of the compound by examining the well-documented roles of its constituent triazole and propanoate moieties in organic chemistry.

Highlight the broader academic and industrial importance of the nitrogen-containing heterocycle class to which this compound belongs.

Elucidate the key structural and synthetic challenges that would be encountered in the preparation of this molecule and its derivatives, drawing on established principles of heterocyclic synthesis and findings from closely related structures.

Present representative data for analogous compounds to provide a reasonable expectation of the chemical and physical properties of the target molecule.

This article serves as a foundational academic resource, consolidating the theoretical and practical considerations relevant to the study of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B13875307 Methyl 2-(4-methyltriazol-1-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-methyltriazol-1-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5-4-10(9-8-5)6(2)7(11)12-3/h4,6H,1-3H3

InChI Key

NLBODYREDRXJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)C(C)C(=O)OC

Origin of Product

United States

Nomenclature and Advanced Structural Considerations

Systematic IUPAC Nomenclature of Methyl 2-(4-methyltriazol-1-yl)propanoate and Related Isomers

The systematic name for a chemical compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a standardized method for naming organic compounds. For this compound, the name is derived by identifying the principal functional group, the parent hydrocarbon chain, and all substituents.

Principal Functional Group: The ester group (-COOCH₃) is the highest priority functional group, giving the suffix "-oate". The methyl group attached to the oxygen is named as a prefix ("Methyl").

Parent Chain: The longest carbon chain containing the principal functional group has three carbons, hence "propanoate".

Substituents: The propanoate chain is substituted at the second carbon position (C2) with a 4-methyl-1H-1,2,4-triazol-1-yl group.

Therefore, the systematic IUPAC name is Methyl 2-(4-methyl-1H-1,2,4-triazol-1-yl)propanoate .

Structural isomers of this compound exist, primarily differing in the substitution pattern on the 1,2,4-triazole (B32235) ring. These include positional isomers where the methyl group occupies a different position on the triazole ring or where the propanoate substituent is attached to a different nitrogen atom.

Table 1: IUPAC Nomenclature of this compound and Its Isomers

Compound Name Molecular Formula Structural Isomer Type
Methyl 2-(4-methyl-1H-1,2,4-triazol-1-yl)propanoate C₇H₁₁N₃O₂ Target Compound
Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate C₇H₁₁N₃O₂ Positional Isomer (Methyl Group)
Methyl 2-(5-methyl-1H-1,2,4-triazol-1-yl)propanoate C₇H₁₁N₃O₂ Positional Isomer (Methyl Group)

Stereochemical Aspects: Enantiomerism and Diastereomerism in this compound

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. The structure of this compound contains a chiral center, which gives rise to stereoisomerism.

Enantiomerism: The carbon atom at the second position of the propanoate chain (C2) is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a methoxycarbonyl group (-COOCH₃), and the 4-methyl-1H-1,2,4-triazol-1-yl group. This carbon is therefore a stereocenter or chiral center.

Due to this single chiral center, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. tru.cayoutube.com These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in equal and opposite directions. tru.camasterorganicchemistry.com

Diastereomerism: Diastereomers are stereoisomers that are not mirror images of each other. youtube.commasterorganicchemistry.com This occurs when a molecule has two or more chiral centers and the configuration differs at some, but not all, of these centers. tru.camasterorganicchemistry.com Since this compound has only one chiral center, it cannot have diastereomers. Diastereomerism would only be possible in derivatives of this compound that contain at least one additional stereocenter.

Table 2: Stereochemical Configurations of this compound

Configuration Description
(R)-Methyl 2-(4-methyl-1H-1,2,4-triazol-1-yl)propanoate One enantiomer of the compound.
(S)-Methyl 2-(4-methyl-1H-1,2,4-triazol-1-yl)propanoate The other enantiomer of the compound.

Tautomerism within the Triazole Ring System

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1,2,4-triazole ring system, a key structural component of the target molecule, can exhibit prototropic tautomerism. researchgate.net

Unsubstituted or C-substituted 1,2,4-triazoles can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.netresearchgate.net Theoretical and physical studies have indicated that for the parent 1,2,4-triazole, the 1H tautomer is generally more stable than the 4H form. ijsr.netwikipedia.org

In the case of this compound, the propanoate group is covalently bonded to a nitrogen atom (the N1 position) of the triazole ring. This substitution effectively "locks" the ring into a single tautomeric form. The presence of the substituent on a nitrogen atom prevents the proton migration necessary for tautomerization involving that specific nitrogen. Therefore, while the parent triazole ring is capable of tautomerism, the N-substituted derivative, this compound, does not exhibit this phenomenon.

Table 3: Tautomeric Forms of the Parent 1,2,4-Triazole Ring

Tautomer Name Description Relative Stability
1H-1,2,4-triazole Proton is on the N1 nitrogen atom. More stable ijsr.netresearchgate.net

Conformational Analysis of this compound: Theoretical and Experimental Approaches

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to rotation around several key single bonds, primarily:

The C-N bond linking the chiral carbon of the propanoate moiety to the triazole ring.

The C-C bond between the chiral carbon and the carbonyl group.

Theoretical Approaches: Computational chemistry provides powerful tools for investigating molecular conformations. irjweb.com Density Functional Theory (DFT) is a widely used method to study the conformational preferences of heterocyclic compounds. ekb.egresearchgate.net

Potential Energy Surface (PES) Scan: This technique involves systematically rotating a specific dihedral angle and calculating the energy at each step to map out the energy landscape. This helps identify low-energy conformers (stable states) and the energy barriers to rotation between them. ekb.eg

Geometry Optimization: Starting from an initial structure, this calculation finds the lowest energy arrangement of atoms, corresponding to a stable conformer. irjweb.com

Thermodynamic Parameters: Calculations can provide data on the relative stability of different conformers, including electronic energy, enthalpy, and Gibbs free energy. ekb.eg

Experimental Approaches: Experimental techniques are used to validate theoretical findings and provide data on the actual conformations present in different states of matter.

X-ray Crystallography: This method provides precise information about the bond lengths, bond angles, and dihedral angles of a molecule in its solid, crystalline state. researchgate.netiucr.org This gives a static picture of the molecule's preferred conformation in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the average conformation of a molecule in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the proximity of different atoms, helping to deduce the predominant conformation.

Table 4: Methods for Conformational Analysis

Approach Method Information Provided
Theoretical Density Functional Theory (DFT) Optimized geometry, relative energies of conformers, rotational energy barriers. ekb.egresearchgate.net
Potential Energy Surface (PES) Scan Identification of stable conformers and transition states. ekb.eg
Experimental X-ray Crystallography Precise 3D structure in the solid state. iucr.org

Synthetic Methodologies for Methyl 2 4 Methyltriazol 1 Yl Propanoate

General Synthetic Strategies for Triazole-Substituted Propanoate Esters

The construction of molecules containing both a triazole ring and a propanoate ester moiety generally involves two primary strategic considerations: the timing of the triazole ring formation relative to the establishment of the propanoate group, and the specific chemical reactions used to achieve these transformations. These strategies are built upon well-established principles in heterocyclic and ester chemistry.

The term "triazole" was first introduced in 1885 to describe a five-membered heterocyclic ring containing three nitrogen atoms. nih.gov Triazoles exist as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles, each with distinct synthetic origins and chemical properties. nih.govnih.gov

Historically, the synthesis of the 1,2,3-triazole ring was dominated by the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov This method, while foundational, often requires high temperatures and can result in low regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted triazoles. nih.govmdpi.com For 1,2,4-triazoles, classical methods include the Pellizzari and Einhorn–Brunner reactions. wikipedia.org The Pellizzari reaction involves the reaction of an amide and a hydrazide, while the Einhorn-Brunner reaction utilizes the reaction of hydrazines with diacylamines.

A paradigm shift in 1,2,3-triazole synthesis occurred in the early 2000s with the independent discovery by the groups of Meldal and Sharpless of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com This reaction, often termed "click chemistry," offers significant advantages over the thermal method, including high yields, exceptional 1,4-regioselectivity, and mild reaction conditions, often in aqueous systems. nih.govmdpi.com This breakthrough has made the 1,2,3-triazole ring a versatile and readily accessible scaffold in various fields, including medicinal and materials chemistry. mdpi.comresearchgate.net

MethodReactantsKey ConditionsPrimary ProductReference
Thermal Huisgen CycloadditionAzide (B81097) + AlkyneHigh TemperatureMixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneCu(I) Catalyst (e.g., CuSO₄/Na Ascorbate)1,4-disubstituted 1,2,3-triazole nih.govmdpi.com
Pellizzari ReactionAmide + HydrazideHeating1,2,4-triazole (B32235) wikipedia.org
Einhorn-Brunner ReactionHydrazine + DiacylamineHeating1,2,4-triazole wikipedia.org

The synthesis of esters, including methyl propanoate, is a fundamental transformation in organic chemistry. getidiom.com The most traditional method is the Fischer esterification, which involves the reaction of a carboxylic acid (propanoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid, with heating. libretexts.orgyoutube.com This reaction is reversible, and strategies to drive it to completion, such as removing the water byproduct or using an excess of one reactant, are often employed. libretexts.org

Over time, numerous advancements have been made to overcome the limitations of Fischer esterification, such as harsh conditions and substrate sensitivity. Modern methods offer milder conditions and broader functional group tolerance. These include:

Acylation with more reactive species: Instead of carboxylic acids, more reactive derivatives like acid chlorides or anhydrides can be used to react with alcohols, often in the presence of a non-nucleophilic base.

Catalyst development: A wide array of catalysts has been developed to promote esterification under milder conditions. These include Lewis acids, Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA), and heterogeneous catalysts that can be easily recovered and recycled. organic-chemistry.org

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org It is particularly useful when the desired ester is difficult to prepare directly.

Enzymatic Synthesis: Biocatalytic methods, such as using Baeyer-Villiger monooxygenases, have been explored for the synthesis of esters like methyl propanoate, offering high selectivity under environmentally benign conditions. rsc.org

Direct Synthesis Routes to Methyl 2-(4-methyltriazol-1-yl)propanoate

Direct synthetic routes to this compound can be devised by combining the principles of triazole formation and ester synthesis. The primary approaches involve either constructing the triazole ring onto a pre-existing propanoate scaffold or attaching the propanoate side chain to a pre-formed triazole ring.

The CuAAC reaction is a highly efficient method for creating 1,4-disubstituted 1,2,3-triazole rings and is well-suited for the synthesis of the target molecule. nih.govnih.gov This strategy involves the [3+2] cycloaddition of an azide and a terminal alkyne. researchgate.net For the synthesis of this compound, the key precursors would be Methyl 2-azidopropanoate and propyne (B1212725) .

The reaction proceeds by combining the two precursors in the presence of a copper(I) source. rsc.org The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. nih.govmdpi.com The reaction is typically performed in a variety of solvents, including mixtures of water with t-butanol, or acetonitrile (B52724)/water. nih.gov

ComponentExample ReagentRoleReference
Azide PrecursorMethyl 2-azidopropanoateProvides N1, N2, and N3 atoms of the triazole ring nih.gov
Alkyne PrecursorPropyneProvides C4 and C5 atoms and the 4-methyl substituent nih.gov
Catalyst SourceCuSO₄·5H₂OSource of Copper(II) ions mdpi.com
Reducing AgentSodium AscorbateReduces Cu(II) to the active Cu(I) catalytic species mdpi.com
Solvent Systemt-BuOH/H₂O or CH₃CN/H₂OProvides a medium for the reaction nih.gov

This approach is highly convergent and benefits from the mild conditions and high regioselectivity characteristic of "click chemistry," directly yielding the desired 1,4-disubstituted product.

While CuAAC is a premier method for forming 1,4-disubstituted 1,2,3-triazoles, other cycloaddition strategies exist. The uncatalyzed thermal Huisgen cycloaddition between Methyl 2-azidopropanoate and propyne could be employed, but it would likely require elevated temperatures and result in a mixture of regioisomers, complicating purification. nih.gov

For the synthesis of 1,2,4-triazole isomers, entirely different cycloaddition strategies would be necessary. For example, a [3+2] cycloaddition of nitriles with specific nitrogen-containing precursors could be employed. researchgate.net A mechanochemical copper-catalyzed [3+2] cycloaddition reaction between azinium-N-imines and nitriles has been described as a solvent-free method for generating 1,2,4-triazole derivatives. researchgate.net Another approach involves the DBU-catalyzed 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides, which can form regioselective 1,4-disubstituted-1,2,3-triazoles. nih.gov

MethodCatalyst/ConditionsRegioselectivityKey FeatureReference
Thermal Huisgen CycloadditionHeatLow (mixture of 1,4- and 1,5-isomers)The original, uncatalyzed method nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium complexHigh (typically 1,5-isomer)Complementary regioselectivity to CuAAC nih.gov
DBU-Catalyzed CycloadditionDBU (Organocatalyst)High (1,4-isomer)Metal-free alternative for certain substrates nih.gov
Mechanochemical Cu-Catalyzed CycloadditionCopper Acetate, solvent-free grindingVariesForms 1,2,4-triazoles from azinium-N-imines and nitriles researchgate.net

An alternative synthetic strategy involves forming the triazole-containing carboxylic acid first, followed by esterification.

Route A: Esterification of a Triazole-Acid Precursor

Synthesis of 2-(4-methyltriazol-1-yl)propanoic acid: This intermediate can be synthesized via a CuAAC reaction between 2-azidopropanoic acid and propyne .

Esterification: The resulting acid is then converted to the methyl ester. This is a standard Fischer esterification, achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) and heat. researchgate.netaskfilo.com

Route B: Alkylation of a Triazole Precursor

Synthesis of 4-methyl-1H-1,2,3-triazole: The parent triazole can be synthesized first.

N-Alkylation: The triazole is then alkylated with a suitable propanoate derivative, such as methyl 2-bromopropanoate (B1255678) . The reaction typically involves deprotonating the triazole with a base (e.g., sodium hydride or potassium carbonate) to form the triazolide anion, which then acts as a nucleophile to displace the bromide. This approach is common for creating N-substituted heterocyclic compounds.

RouteStepReactantsKey ConditionsReference
Route A1. Triazole Formation2-azidopropanoic acid + propyneCu(I) catalyst nih.gov
2. Esterification2-(4-methyltriazol-1-yl)propanoic acid + MethanolAcid catalyst (e.g., H₂SO₄), heat askfilo.comceon.rs
Route B1. Triazole Formation(Varies)(Varies) organic-chemistry.org
2. N-Alkylation4-methyl-1H-1,2,3-triazole + Methyl 2-bromopropanoateBase (e.g., K₂CO₃, NaH) prepchem.com

Each of these routes offers a viable pathway to the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and required purity.

Stereoselective Synthesis of this compound

The generation of a single enantiomer of this compound is of significant interest, necessitating the use of stereoselective synthetic methods. These methods are designed to control the three-dimensional arrangement of atoms at the newly formed chiral center.

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based synthesis is a robust and reliable strategy for controlling stereochemistry. scielo.org.mx In this approach, a chiral molecule, known as the chiral auxiliary, is temporarily attached to the prochiral substrate. This auxiliary directs the subsequent chemical transformation to occur preferentially on one of the prochiral faces, leading to the formation of one diastereomer in excess. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. scielo.org.mx

For the synthesis of this compound, a common strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a propionyl precursor. scielo.org.mx The subsequent alkylation of this adduct with a suitable electrophile or, alternatively, the introduction of the 4-methyl-1,2,4-triazole nucleophile onto an appropriately functionalized propanoate precursor, would proceed with high diastereoselectivity. The steric hindrance imposed by the auxiliary dictates the trajectory of the incoming group, thereby controlling the configuration of the new stereocenter. Glycosyl donors featuring a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position have been successfully used to ensure the stereoselective formation of α-glycosides, demonstrating the power of this approach in controlling stereochemistry. nih.gov

Table 1: Illustrative Examples of Chiral Auxiliaries in Asymmetric Synthesis
Chiral Auxiliary TypeTypical PrecursorReaction TypeAchieved Diastereoselectivity (d.r.)Reference Principle
Evans OxazolidinonesPropionyl ChlorideAlkylation>95:5
(S)-1-PhenylethanamineEthyl-2-methyl-3-oxobutanoateEnamine formation/AlkylationUp to 91% e.e. (after removal) mdpi.com
(S)-(Phenylthiomethyl)benzylGlycosyl DonorsGlycosylationHigh α-selectivity nih.gov

Asymmetric Catalysis in Propanoate Synthesis

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this method, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. encyclopedia.pub The catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other.

The synthesis of N-aryl 1,2,4-triazoles has been achieved with high enantioselectivity using chiral phosphoric acid catalysts. nih.gov This methodology could be adapted for the synthesis of the target molecule, for instance, through a catalytic asymmetric conjugate addition of 4-methyl-1,2,4-triazole to a prochiral α,β-unsaturated ester like methyl methacrylate. The chiral Brønsted acid catalyst would activate the substrate and control the facial selectivity of the nucleophilic attack by the triazole. nih.gov Another powerful approach is asymmetric hydrogenation, where a chiral transition metal complex, often based on rhodium or iridium, is used to reduce a double bond, thereby creating one or two chiral centers with high enantioselectivity. researchgate.net A precursor such as methyl 2-(4-methyltriazol-1-yl)acrylate could potentially be hydrogenated using a chiral catalyst to yield the desired enantiopure product.

Table 2: Representative Chiral Catalysts for Asymmetric Synthesis
Catalyst TypeReactionTypical SubstrateEnantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.)Reference Principle
Chiral Phosphoric Acid (e.g., TRIP, TCYP)Cyclodehydration / N-ArylationImidothioates / HydrazidesUp to 91:9 e.r. nih.gov
Rh(I)-(S)-BINAPAsymmetric Boronic Acid Additionα,β-Unsaturated EstersHigh e.e. researchgate.net
Chiral Ir-N,P ComplexesAsymmetric HydrogenationConjugated EnonesUp to 99% e.e. researchgate.net

Enantioselective Formation of the Chiral Center

The direct enantioselective formation of the stereocenter is the most elegant approach. This can be achieved by several methods, including catalytic reactions that form the key C-N or C-C bond enantioselectively. A prominent strategy involves the use of chiral Lewis acids to mediate the reaction. nih.gov

In a potential synthesis of this compound, a chiral Lewis acid could coordinate to a precursor like methyl 2-bromo-propanoate or a related derivative with a leaving group at the C2 position. This coordination would render the two faces of the molecule electronically different, allowing for a subsequent nucleophilic substitution by 4-methyl-1,2,4-triazole to proceed with high enantioselectivity. While the construction of all-carbon chiral quaternary centers via radical reactions has been demonstrated, the underlying principle of using a chiral Lewis acid to control the stereochemical outcome of an addition or substitution reaction is broadly applicable. nih.gov

Advanced Catalytic Systems in the Synthesis of this compound

Recent advances in catalysis have provided powerful tools for the synthesis of complex molecules. Organocatalysis and transition metal catalysis stand out for their efficiency, selectivity, and functional group tolerance, making them highly suitable for the synthesis of heterocyclic compounds like this compound. mdpi.combeilstein-journals.org

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. beilstein-journals.orgchiba-u.jp This field has grown into a major pillar of asymmetric synthesis, offering a metal-free alternative to traditional catalysts. beilstein-journals.org For the synthesis of the target compound, an organocatalytic Michael addition of 4-methyl-1,2,4-triazole to methyl acrylate (B77674) would be a direct and efficient route.

Chiral amines, such as those derived from cinchona alkaloids or proline, are known to effectively catalyze such conjugate additions. rsc.org The catalyst typically activates the α,β-unsaturated ester by forming a chiral iminium ion, which then reacts with the nucleophile in a highly controlled, enantioselective manner. Proline derivatives containing a 1,2,4-triazole moiety have been developed and successfully used as organocatalysts in asymmetric aldol (B89426) reactions, highlighting the compatibility of the triazole functional group within organocatalytic systems. mdpi.comresearchgate.net

Table 3: Examples of Organocatalytic Systems for Conjugate Additions
OrganocatalystActivation ModeReaction TypeTypical NucleophileReference Principle
Proline DerivativesEnamine / Iminium IonMichael AdditionKetones, Aldehydes beilstein-journals.orgmdpi.com
Cinchona Alkaloid-based AminesIminium Ion / Brønsted BaseMichael AdditionThiols, Malonates rsc.org
Bifunctional ThioureasHydrogen BondingMichael AdditionNitroalkanes, Dioxindoles rsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a versatile and powerful platform for the formation of C-N bonds, a key step in the synthesis of this compound. mdpi.comnih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly well-suited for this purpose. nih.gov

A plausible synthetic route would involve the N-alkylation of 4-methyl-1,2,4-triazole with a propanoate derivative bearing a suitable leaving group, such as methyl 2-bromopropanoate. This reaction can be catalyzed by various transition metal complexes. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds between heterocycles and alkyl halides. Similarly, copper-catalyzed Ullmann-type couplings are a classic and effective method for N-arylation and N-alkylation of azoles. The choice of the metal, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. mdpi.comresearchgate.net

Table 4: Transition Metal Systems for C-N Cross-Coupling Reactions
Catalytic SystemReaction NameTypical SubstratesKey FeaturesReference Principle
Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., BINAP, XPhos)Buchwald-Hartwig AminationAryl/Alkyl Halides + Amines/AzolesBroad scope, high functional group tolerance mdpi.comresearchgate.net
CuI or Cu(OAc)₂ with ligands (e.g., phenanthroline, diamines)Ullmann CondensationAryl/Alkyl Halides + Amines/AzolesCost-effective, effective for N-heterocycles nih.gov
Rh(II) or Ru(II) complexesCycloisomerization / AnnulationAllenyl ketones, AlkynesFormation of heterocyclic rings nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental stewardship in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of valuable compounds. For the production of this compound, a key intermediate in various applications, sustainable synthetic strategies are being explored to minimize environmental impact and enhance process efficiency. These approaches focus on reducing waste, conserving energy, and utilizing less hazardous materials.

Solvent-Free or Reduced-Solvent Methodologies

A significant advancement in the green synthesis of N-alkylated triazoles, including derivatives like this compound, is the move towards solvent-free or reduced-solvent conditions. Traditional synthetic methods often rely on volatile organic solvents (VOCs), which contribute to air pollution and pose health and safety risks. To mitigate these issues, alternative approaches are being investigated.

One promising technique is the use of microwave irradiation in solvent-free or low-solvent conditions. rsc.orgnih.govpnrjournal.comrjptonline.org Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and often allows for reactions to proceed without a solvent or with a minimal amount of a high-boiling, less volatile solvent. rsc.orgnih.govpnrjournal.comrjptonline.org For the synthesis of this compound, a plausible solvent-free approach would involve the direct reaction of 4-methyl-1,2,4-triazole with methyl 2-bromopropanoate in the presence of a solid base, such as potassium carbonate, under microwave irradiation. This method eliminates the need for a solvent for the reaction itself, although a solvent might be used for product extraction and purification.

Another green alternative is the use of ionic liquids (ILs) as both catalyst and solvent. researchgate.net Ionic liquids are salts with low melting points that are non-volatile and can be recycled, making them environmentally benign alternatives to traditional solvents. researchgate.net The alkylation of 1,2,4-triazoles has been successfully carried out in ionic liquids under microwave conditions, showing high regioselectivity towards the desired N1-isomer. researchgate.net This approach could be adapted for the synthesis of this compound, potentially leading to a cleaner and more efficient process.

The following table summarizes potential solvent-free or reduced-solvent methodologies for the synthesis of this compound:

MethodologyEnergy SourceSolvent/CatalystAdvantages
Microwave-assisted synthesisMicrowavesSolid base (e.g., K2CO3)Solvent-free, rapid reaction times, high yields
Ionic Liquid-mediated synthesisConventional or MicrowavesIonic Liquid (e.g., [bmim]Br)Reduced use of VOCs, potential for catalyst recycling, high regioselectivity

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound via the N-alkylation of 4-methyl-1,2,4-triazole with methyl 2-bromopropanoate can be analyzed for its atom economy. The reaction is as follows:

C3H5N3 + C4H7BrO2 → C7H11N3O2 + HBr

The molecular weights of the reactants and products are:

4-methyl-1,2,4-triazole (C3H5N3): 83.09 g/mol

Methyl 2-bromopropanoate (C4H7BrO2): 167.00 g/mol

this compound (C7H11N3O2): 169.18 g/mol

Hydrogen bromide (HBr): 80.91 g/mol

The percent atom economy is calculated as:

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (169.18 / (83.09 + 167.00)) x 100 ≈ 67.64%

Mechanistic Investigations of Key Synthetic Pathways

The primary synthetic route to this compound is the N-alkylation of 4-methyl-1,2,4-triazole with an appropriate electrophile, such as methyl 2-halopropanoate. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions to favor the formation of the desired product and minimize side reactions.

The N-alkylation of 1,2,4-triazoles is a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism. In this reaction, the nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (in this case, the carbon bearing the halogen in methyl 2-halopropanoate).

A key consideration in the alkylation of unsymmetrically substituted 1,2,4-triazoles is regioselectivity. The 1,2,4-triazole ring has two potentially nucleophilic nitrogen atoms, N1 and N4. In the case of 4-methyl-1,2,4-triazole, the N4 position is already substituted with a methyl group, directing the alkylation to the N1 position. However, in the parent 1,2,4-triazole, a mixture of N1 and N4 alkylated products is often obtained. researchgate.netresearchgate.net The regioselectivity of the alkylation can be influenced by several factors, including:

Steric hindrance: Bulky substituents on the triazole ring or the alkylating agent can influence which nitrogen atom is more accessible for attack.

Electronic effects: The electron density on the nitrogen atoms, influenced by substituents on the triazole ring, can affect their nucleophilicity.

Reaction conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N4 isomers. For instance, the use of certain ionic liquids under microwave irradiation has been shown to favor the formation of the N1-alkylated product. researchgate.net

The reaction mechanism can be depicted as follows:

Deprotonation: In the presence of a base, the N-H proton of 4-methyl-1,2,4-triazole is abstracted, forming a triazolate anion. This anion is a more potent nucleophile than the neutral triazole.

Nucleophilic Attack: The triazolate anion then attacks the electrophilic carbon of methyl 2-bromopropanoate in an SN2 fashion, displacing the bromide ion and forming the C-N bond.

Product Formation: The final product, this compound, is formed along with the bromide salt of the base.

Reactivity and Reaction Mechanisms of Methyl 2 4 Methyltriazol 1 Yl Propanoate

Reactions Involving the Ester Moiety

The ester functional group in Methyl 2-(4-methyltriazol-1-yl)propanoate is a key site for a variety of chemical transformations, typical of carboxylic acid derivatives. These reactions primarily involve nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group (-OCH₃) of the ester.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction would typically be catalyzed by either an acid or a base. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Hydrolysis of the ester to the corresponding carboxylic acid, 2-(4-methyltriazol-1-yl)propanoic acid, can be achieved under acidic or basic conditions. chemspider.com Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of a carboxylate salt. The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base catalyst.

Table 1: Illustrative Conditions for Transesterification and Hydrolysis

Reaction Reagents Catalyst Solvent Temperature (°C) Product
Transesterification Ethanol (excess) H₂SO₄ (catalytic) Ethanol Reflux Ethyl 2-(4-methyltriazol-1-yl)propanoate
Hydrolysis (Acidic) Water HCl Water/Dioxane 80-100 2-(4-methyltriazol-1-yl)propanoic acid

The ester group of this compound can be reduced to a primary alcohol, 2-(4-methyltriazol-1-yl)propan-1-ol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. libretexts.org Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the ester to the corresponding alcohol. chemistrysteps.commasterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. wordpress.com

Direct reduction to an amine is not a standard transformation for esters. However, the ester can first be converted to an amide, which can then be reduced to an amine using a strong reducing agent like LiAlH₄. masterorganicchemistry.com

Table 2: Representative Reduction Reactions

Reaction Reducing Agent Solvent Temperature (°C) Product
Reduction to Alcohol 1. LiAlH₄ 2. H₃O⁺ workup Dry THF or Et₂O 0 to reflux 2-(4-methyltriazol-1-yl)propan-1-ol

Amidation of this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. researchgate.net This reaction, often called aminolysis, typically requires heating and may be catalyzed by acids or bases.

Other nucleophilic acyl substitutions can also occur. For instance, reaction with organometallic reagents like Grignard reagents (RMgX) would lead to the formation of a tertiary alcohol after a double addition to the carbonyl group. The initial step is a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition.

Table 3: Examples of Nucleophilic Acyl Substitution

Reaction Nucleophile Solvent Conditions Product
Amidation Ammonia (NH₃) Methanol Sealed tube, heat 2-(4-methyltriazol-1-yl)propanamide

Reactivity of the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle that is generally characterized by its thermal stability. nih.gov The presence of three nitrogen atoms makes the ring electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Due to the electron-deficient nature of the 1,2,4-triazole ring, electrophilic aromatic substitution on the carbon atoms is difficult. Instead, electrophilic attack typically occurs at the nitrogen atoms, which have available lone pairs of electrons. chemicalbook.comresearchgate.net For 1-substituted 1,2,4-triazoles, electrophilic attack is most likely to occur at the N4 position. chemicalbook.com

Conversely, the electron-deficient carbon atoms of the triazole ring are susceptible to nucleophilic aromatic substitution , particularly if a good leaving group is present on the ring. chemicalbook.com However, in the case of this compound, there are no leaving groups on the triazole ring, making direct nucleophilic substitution on the ring carbons unlikely under normal conditions.

While 1,2,4-triazole rings are generally stable, they can undergo ring-opening reactions under harsh conditions, such as high temperatures or strong acids or bases. The specific conditions and products would depend on the nature of the substituents on the ring.

A notable reaction for some triazole systems is the Dimroth rearrangement , which involves the isomerization of the heterocyclic ring through a ring-opening and ring-closing sequence. benthamscience.comwikipedia.orgnih.govbeilstein-journals.orgrsc.org This rearrangement typically involves the migration of an exocyclic nitrogen atom into the ring, or an interchange of ring heteroatoms. For a 1-substituted 1,2,4-triazole, a Dimroth-type rearrangement could potentially lead to an isomeric triazole. However, the specific propensity of this compound to undergo such a rearrangement would require experimental investigation.

Table of Compounds

Compound Name
This compound
2-(4-methyltriazol-1-yl)propanoic acid
Ethyl 2-(4-methyltriazol-1-yl)propanoate
Sodium 2-(4-methyltriazol-1-yl)propanoate
2-(4-methyltriazol-1-yl)propan-1-ol
2-(4-methyltriazol-1-yl)propan-1-amine
2-(4-methyltriazol-1-yl)propanamide
2-(4-methyltriazol-1-yl)-3-methylbutan-2-ol
Methanol
Ethanol
Ammonia
Methylmagnesium bromide
Lithium aluminum hydride
Sodium borohydride
Hydrochloric acid
Sulfuric acid

Ligand Properties and Coordination Chemistry

The nitrogen-rich 1,2,4-triazole ring in this compound imparts significant ligand properties to the molecule, enabling it to coordinate with a variety of metal ions. The lone pairs of electrons on the nitrogen atoms of the triazole ring can act as donor sites, forming coordination complexes. The coordination can occur in several modes, including monodentate, where one nitrogen atom binds to the metal center, or bridging, where different nitrogen atoms of the same triazole ring coordinate to two different metal centers, leading to the formation of polynuclear complexes. bohrium.comresearchgate.netotago.ac.nz

The specific nitrogen atoms involved in coordination can be influenced by the substitution pattern on the triazole ring. For 1,2,4-triazoles, coordination can occur through N1, N2, or N4. The alkylation at the N1 position in this compound influences the availability of the other nitrogen atoms for coordination. In substituted NH-1,2,3-triazoles, the position of the substituent has been shown to control the regioselectivity of metal coordination. acs.org While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of other N-substituted triazole ligands suggests that it would readily form complexes with transition metals. acs.org The nature of the metal ion, the counter-ion, and the solvent system all play a crucial role in determining the final structure and stoichiometry of the resulting coordination compound.

Table 1: Potential Coordination Modes of Triazole Ligands

Coordination ModeDescription
MonodentateOne nitrogen atom of the triazole ring binds to a single metal center.
Bidentate ChelatingTwo nitrogen atoms from the same triazole ligand bind to the same metal center.
BridgingNitrogen atoms of the same triazole ring coordinate to two different metal centers, linking them together.

Transformations at the α-Carbon of the Propanoate System

The α-carbon of the propanoate moiety, situated between the ester carbonyl group and the triazole ring, is an active site for various chemical transformations. The electron-withdrawing nature of both the carbonyl group and the triazole ring enhances the acidity of the α-proton, facilitating its removal to form a stabilized enolate intermediate.

Enolate Chemistry and Alkylation Reactions

The generation of an enolate from this compound is a key step in many of its synthetic applications. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can effectively deprotonate the α-carbon. youtube.com The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation.

The reaction of the enolate with alkyl halides (R-X) proceeds via an SN2 mechanism to introduce an alkyl group at the α-position. The choice of the base, solvent, temperature, and alkylating agent can influence the efficiency and selectivity of the reaction. The general mechanism for the α-alkylation of esters via an enolate intermediate is a well-established synthetic strategy. youtube.com

Table 2: General Conditions for α-Alkylation of Esters

ParameterTypical Conditions
BaseLithium diisopropylamide (LDA), Sodium hydride (NaH)
SolventTetrahydrofuran (THF), Diethyl ether
Temperature-78 °C to room temperature
Alkylating AgentPrimary alkyl halides (e.g., CH₃I, CH₃CH₂Br)

Stereochemical Inversion and Retention Studies

When the α-carbon of the propanoate system is a stereocenter, the stereochemical outcome of reactions at this position is of significant interest. Reactions proceeding through a planar enolate intermediate can potentially lead to racemization or the formation of diastereomers if another stereocenter is present in the molecule. However, the use of chiral auxiliaries or catalysts can induce stereoselectivity, leading to either inversion or retention of the original configuration.

Derivatization and Functionalization Strategies for Complex Molecular Architectures

The reactivity of both the triazole ring and the propanoate ester functionality makes this compound a versatile building block for the synthesis of more complex molecules. The triazole moiety can be further functionalized, for example, through N-alkylation or by participating in "click" chemistry reactions if an azide (B81097) or alkyne group is introduced. researchgate.netotago.ac.nz

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or reduced to an alcohol. youtube.com The α-alkylated derivatives, obtained through enolate chemistry, can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The synthesis of various 1,2,4-triazole derivatives containing amino acid fragments has been reported, highlighting the utility of this scaffold in medicinal chemistry. nih.gov

Detailed Mechanistic Elucidation of Reaction Profiles

The mechanisms of the fundamental reactions of this compound, such as enolate formation and alkylation, are well-understood within the broader context of organic chemistry. The formation of the enolate involves the abstraction of the acidic α-proton by a strong base. The resulting enolate anion is resonance-stabilized, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group.

The subsequent alkylation reaction is a classic SN2 substitution, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. youtube.com The stereochemistry of this step is governed by the principles of SN2 reactions, which typically proceed with inversion of configuration at the electrophilic carbon.

More complex reactions, such as those involving the triazole ring or stereoselective transformations, would require specific mechanistic studies to fully elucidate the reaction pathways. For example, the regioselectivity of further substitution on the triazole ring would be influenced by the electronic effects of the existing substituents. Computational studies, alongside experimental evidence, are often employed to understand the intricate details of such reaction mechanisms.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR (2D-NOESY, COSY, HSQC, HMBC) for Definitive Structure Elucidation

While specific multi-dimensional NMR data for Methyl 2-(4-methyltriazol-1-yl)propanoate has not been published, these techniques would be essential for confirming its molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, such as the correlation between the methine proton at the chiral center and the protons of the adjacent methyl group on the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbon atoms. For instance, it would link the protons of the methyl groups and the methine proton to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propanoate moiety to the triazole ring, for example, by showing a correlation between the methine proton and the carbon atoms of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique would provide information about the spatial proximity of protons. It could help in determining the preferred conformation of the molecule.

A hypothetical table of expected 2D NMR correlations is presented below based on the presumed structure.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HSQC)Key Correlated Carbon (¹³C) Signals (HMBC)Key Correlated Proton (¹H) Signals (COSY/NOESY)
CH (propanoate)C2 (propanoate)C1 (carbonyl), C3 (methyl), C5 (triazole)CH₃ (propanoate), CH₃ (triazole)
O-CH₃ (ester)O-CH₃C1 (carbonyl)-
CH₃ (propanoate)C3 (propanoate)C2 (methine), C1 (carbonyl)CH (propanoate)
N-CH₃ (triazole)N-CH₃C4 (triazole), C5 (triazole)CH (triazole ring)
CH (triazole ring)C5 (triazole)C4 (triazole), N-CH₃N-CH₃ (triazole)

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

No published solid-state NMR (ssNMR) data for this compound is available. This technique is particularly valuable for studying the compound in its solid form, providing insights into its crystalline and amorphous structures. In the absence of single crystals for X-ray diffraction, ssNMR can help in determining the molecular conformation and packing in the solid state. It is also a powerful tool for identifying and characterizing different polymorphic forms, which can have significant impacts on the physical properties of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Specific High-Resolution Mass Spectrometry (HRMS) data, including detailed fragmentation pathways for this compound, is not available in the reviewed literature. HRMS is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement.

The fragmentation pattern observed in an MS/MS experiment would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ester group, loss of the methyl group, and fragmentation of the triazole ring. A proposed fragmentation table is provided below.

Fragment Ion (m/z)Proposed Structure/Loss
[M+H]⁺Intact molecule with a proton
[M-OCH₃]⁺Loss of the methoxy (B1213986) group
[M-COOCH₃]⁺Loss of the carbomethoxy group
[C₄H₅N₃]⁺Triazole ring fragment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Detailed experimental IR and Raman spectra for this compound have not been found in published research. These techniques are used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational bands would be expected, as detailed in the following table.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Signal (cm⁻¹)
C=O (ester)~1735 (strong)~1735 (weak)
C-O (ester)~1250-1100 (strong)Moderate
C=N (triazole)~1650-1550 (moderate)Strong
C-H (aliphatic)~2950-2850 (moderate)Moderate
C-H (aromatic/heteroaromatic)~3100-3000 (weak)Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

There is no published X-ray crystal structure for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

Chiral Chromatography

Information regarding the chiral separation of enantiomers of this compound is not available. Since the molecule contains a stereocenter at the second carbon of the propanoate chain, it exists as a pair of enantiomers. Chiral chromatography would be the standard method to separate and purify these enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The development of a successful chiral separation method would be crucial for studying the specific biological activities of the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral molecules, as different enantiomers can exhibit distinct pharmacological or toxicological properties. Chiral HPLC is the benchmark method for separating and quantifying the enantiomers of this compound.

The development of a successful chiral separation method involves the careful selection of a chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for the enantiomeric separation of a broad range of chiral compounds, including triazole derivatives. nih.govnih.govnih.gov Columns like Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralcel OJ (cellulose tris-4-methylbenzoate) have been successfully employed for resolving various triazole fungicides. nih.govresearchgate.net

Method development for this compound would involve screening various polysaccharide-based columns under different chromatographic modes, such as normal-phase, reversed-phase, or polar organic mode. nih.gov

Normal-Phase HPLC: This mode typically uses a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. researchgate.net The separation mechanism relies on interactions like hydrogen bonding, dipole-dipole, and π-π interactions between the analyte enantiomers and the chiral selector of the CSP. Adjusting the type and percentage of the alcohol modifier is crucial for optimizing the retention and resolution of the enantiomers. nih.gov

Reversed-Phase HPLC: This mode uses a polar mobile phase, commonly a mixture of water with acetonitrile (B52724) or methanol (B129727). nih.gov It is often preferred for its compatibility with mass spectrometry. The elution order of enantiomers can sometimes be reversed compared to normal-phase conditions. nih.gov

The influence of temperature is also a key parameter; Van't Hoff plots can be used to study the thermodynamic driving forces of the enantioseparation and to fine-tune the resolution. nih.govnih.gov Validation of the method would be performed to confirm its linearity, accuracy, precision, and sensitivity for quantifying the undesired enantiomer. japsonline.com

Interactive Data Table: Example Chiral HPLC Separation Parameters Please note: The following data is illustrative for methodological discussion and not from a specific experimental result for this compound.

Gas Chromatography (GC) for Volatile Purity and Composition Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of a compound by separating volatile and semi-volatile substances. For this compound, GC is primarily used to detect and quantify volatile organic impurities, such as residual solvents from the synthesis and purification processes.

The analysis is typically performed using a high-resolution capillary column with a non-polar or medium-polarity stationary phase, such as a [phenyl][methyl]polysiloxane. rjptonline.org A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range.

The method involves dissolving a known amount of the sample in a suitable solvent and injecting it into the GC system. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The retention time of each peak is used for identification by comparison with known standards, and the peak area is used to determine the concentration of each impurity. This technique is crucial for ensuring that residual solvents are below the limits specified by regulatory guidelines.

Interactive Data Table: Potential Volatile Impurities Analyzed by GC Please note: The following data is illustrative for methodological discussion.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and selectivity for the analysis of complex mixtures. LC-MS/MS and GC-MS are essential for the unambiguous identification and quantification of this compound and its potential impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for detecting and quantifying the target compound and its non-volatile or thermally unstable impurities and degradation products at very low levels. nih.govnih.gov

For analysis, a reversed-phase HPLC method is often used. nih.gov The eluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates ions from the analyte molecules. In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in complex matrices. sciex.com The technique is widely applied for the analysis of triazole fungicides and their metabolites in various samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. dnu.dp.ua After components are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes reproducible fragmentation of the molecules. The resulting mass spectrum, a unique fingerprint of the molecule, can be compared against spectral libraries (e.g., NIST) for positive identification of impurities. dnu.dp.ua This technique is invaluable for confirming the identity of residual solvents and by-products from the synthesis of 1,2,4-triazole (B32235) derivatives. rjptonline.orgresearchgate.net

Interactive Data Table: Hyphenated Technique Applications Please note: The following data is illustrative for methodological discussion.

Computational and Theoretical Studies of Methyl 2 4 Methyltriazol 1 Yl Propanoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for predicting the properties of molecular systems. irjweb.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about a molecule's electronic configuration and energy. For Methyl 2-(4-methyltriazol-1-yl)propanoate, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. irjweb.comacs.org Such calculations are instrumental in understanding the molecule's fundamental chemical nature.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations can map the distribution of electrons within this compound, identifying regions of high and low electron density. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where negative potential zones, typically around the nitrogen and oxygen atoms, indicate likely sites for electrophilic attack, while positive zones suggest sites for nucleophilic attack. tandfonline.com

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity. For triazole derivatives, the HOMO is often distributed over the triazole ring, while the LUMO may be centered on other parts of the molecule, influencing its reaction mechanisms. irjweb.commdpi.com Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom, offering quantitative insights into the molecule's polarity and intramolecular interactions. irjweb.com

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)
ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability
LUMO Energy-0.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)6.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds. bohrium.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the 1H and 13C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. These predicted shifts, when compared with experimental data, can help assign specific signals to the correct atoms and confirm the molecule's proposed structure. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with peaks in an experimental IR spectrum. pnrjournal.com This allows for the identification of key functional groups, such as the C=O of the ester and the C=N bonds within the triazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. tandfonline.com By calculating the energies required to excite electrons from occupied to unoccupied orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax), providing insights into the molecule's electronic structure and chromophores. pnrjournal.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
SpectroscopyParameterPredicted ValueTypical Experimental Range
13C NMRC=O (ester)172 ppm170-175 ppm
C (triazole ring)145 ppm140-150 ppm
IRC=O Stretch1735 cm-11730-1750 cm-1
C-N Stretch1280 cm-11250-1300 cm-1
UV-Visλmax215 nm210-220 nm

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are invaluable for exploring the mechanisms of chemical reactions. For a molecule like this compound, which is an intermediate, understanding its formation and subsequent reactions is critical. Researchers can model potential reaction pathways by identifying the structures of reactants, products, intermediates, and, most importantly, transition states. asme.org

By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy barrier for the reaction can be determined. tandfonline.com This provides a quantitative measure of the reaction's feasibility and rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to find these transition states. This modeling can reveal, for instance, the energetic favorability of different synthetic routes or the mechanism of its conversion into a final product like a fungicide.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insights into electronic properties, molecular modeling and dynamics simulations are better suited for studying the larger-scale conformational behavior and interactions of molecules over time, especially in a condensed phase. acs.orgnih.gov

Conformational Space Exploration and Energy Minimization

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields are used to perform a systematic search of this conformational space to identify low-energy conformers. acs.org Energy minimization procedures are then applied to these structures to find the most stable, or ground-state, conformation. Understanding the preferred three-dimensional shape of the molecule is essential as it influences its physical properties and how it interacts with other molecules, such as biological receptors. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can change significantly in solution compared to the gas phase. researchgate.net Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, are used to study these effects explicitly by surrounding the solute with a box of solvent molecules. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. researchgate.net These models are pivotal in predicting the properties of new or untested compounds, thereby accelerating the process of chemical research and development. nih.gov For this compound, QSPR studies can be employed to predict a wide array of properties, from its lipophilicity to its potential biological activity.

The development of a QSPR model for this compound would typically involve the following steps:

Data Set Selection: A diverse set of triazole derivatives with known experimental values for a particular property (e.g., boiling point, solubility, or a specific biological activity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, such as the Zagreb index (ZM1), Hosoya index (HI), and information content index (IDE). researchgate.net

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and include properties like dipole moment, HOMO-LUMO energies, and electrostatic potential.

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is developed that links the calculated descriptors to the experimental property. researchgate.net The predictive power of the model is then rigorously assessed through internal and external validation techniques.

For instance, a hypothetical QSPR model for predicting the lipophilicity (logP) of a series of triazole derivatives, including this compound, might take the following form:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are constants determined from the regression analysis, and Descriptor A, Descriptor B are specific molecular descriptors that are found to have a significant correlation with lipophilicity.

Table 1: Illustrative QSPR Descriptors and Their Potential Impact on Properties of Triazole Derivatives

Descriptor CategorySpecific Descriptor ExamplePotential Property Correlation for Triazole Derivatives
Topological Zagreb Index (ZM1)Can be correlated with lipophilicity and boiling point. researchgate.net
Constitutional Molecular WeightGenerally influences properties like boiling point and density.
Quantum-Chemical Dipole MomentAffects solubility in polar solvents and intermolecular interactions.
Quantum-Chemical HOMO-LUMO Energy GapCan be related to chemical reactivity and electronic properties.

This table is for illustrative purposes and the specific correlations for this compound would need to be determined through a dedicated QSPR study.

Theoretical Insights into Molecular Recognition and Intermolecular Interactions

Theoretical and computational methods provide a molecular-level understanding of how this compound might interact with other molecules, a concept central to molecular recognition. These studies are crucial for predicting how the compound might bind to a biological target or self-assemble in the solid state.

Several computational techniques can be employed to investigate the intermolecular interactions of this compound:

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal structure. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), a 2D fingerprint plot can be generated that highlights the nature and prevalence of different types of interactions, such as hydrogen bonds and van der Waals forces. bohrium.com For this compound, this could reveal the importance of interactions involving the triazole ring's nitrogen atoms and the ester group's oxygen atoms.

Atoms in Molecules (AIM) Theory: AIM theory analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. bohrium.com The presence of a bond critical point (BCP) between two atoms from different molecules is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, can be used to classify the nature and strength of the interaction (e.g., as a hydrogen bond or a weaker van der Waals contact). bohrium.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jst.go.jpnih.gov Molecular docking is particularly useful in drug design for predicting the binding mode of a ligand to a protein's active site. For this compound, docking studies could be used to explore its potential interactions with various biological targets, identifying key hydrogen bonds and hydrophobic interactions. jst.go.jpnih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It can be used to calculate a wide range of molecular properties, including optimized geometry, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO). nih.govnih.gov These calculations can provide insights into the reactivity of this compound and the nature of its interactions with other molecules. The electrostatic potential map, for instance, can highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are likely sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Summary of Theoretical Methods and Their Application to this compound

Theoretical MethodInformation GainedPotential Application for this compound
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts. bohrium.comIdentifying key interaction patterns in the solid state.
PIXEL Energy Calculations Quantitative partitioning of intermolecular interaction energies. bohrium.comDetermining the dominant forces in molecular pairing (e.g., coulombic vs. dispersion).
Atoms in Molecules (AIM) Characterization of the nature and strength of chemical bonds and non-covalent interactions. bohrium.comConfirming and classifying hydrogen bonds and other weak interactions.
Molecular Docking Prediction of binding modes and affinities to a target receptor. jst.go.jpnih.govExploring potential biological targets and understanding binding mechanisms.
Density Functional Theory (DFT) Electronic structure, reactivity indices, and optimized geometry. nih.govnih.govPredicting sites of reactivity and the nature of electrostatic interactions.

This table outlines the potential applications of these theoretical methods to the target compound.

Advanced Research Applications of Methyl 2 4 Methyltriazol 1 Yl Propanoate and Its Derivatives

Utilization as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of Methyl 2-(4-methyltriazol-1-yl)propanoate, which combines a stable triazole ring with a modifiable ester group, makes it a valuable building block in the field of complex organic synthesis. mdpi.com The triazole moiety offers sites for further functionalization and can participate in various chemical transformations, while the propanoate fragment can be hydrolyzed, amidated, or otherwise altered to build molecular complexity.

Precursor to Advanced Heterocyclic Scaffolds

The triazole ring is a fundamental component in the synthesis of more complex heterocyclic systems. mdpi.comcentralasianstudies.org Derivatives of this compound can be used as starting materials to construct fused heterocyclic systems or molecules containing multiple heterocyclic units. The nitrogen atoms in the triazole ring can act as nucleophiles or be involved in cycloaddition reactions, providing pathways to novel molecular frameworks. chemijournal.com For instance, the propanoate side chain can be chemically modified to introduce reactive groups that can then undergo intramolecular cyclization with the triazole ring or an appended substituent, leading to the formation of polycyclic structures. These advanced scaffolds are often investigated for their potential biological activities. nih.govnih.gov

Starting Material ClassReaction TypeResulting Heterocyclic ScaffoldPotential Application Area
Triazole-propanoic acidIntramolecular CyclizationFused Triazolo-lactamsMedicinal Chemistry
Functionalized Triazole EsterIntermolecular CycloadditionBis-heterocyclic systemsMaterials Science
Triazole-amide derivativePfitzinger ReactionTriazolo-quinolinesAnticancer Research nih.gov

Chiral Synthons in Asymmetric Total Synthesis

When synthesized in an enantiomerically pure form, this compound serves as a chiral synthon. A chiral synthon is a building block that introduces a specific stereocenter into a target molecule during asymmetric synthesis. The stereocenter at the second carbon of the propanoate chain can be used to control the stereochemistry of subsequent reactions, which is crucial in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity. Enantioenriched azides, precursors to triazoles, are valuable intermediates for creating chiral amines and other nitrogen-containing compounds. acs.org The use of such chiral building blocks provides an efficient strategy for constructing complex molecules with defined three-dimensional structures. acs.orgnih.gov Chiral triazole-oxazoline derivatives, for example, have been synthesized and utilized as ligands in asymmetric catalysis, demonstrating the value of combining a triazole ring with a chiral element. researchgate.net

Integration into Material Science and Polymer Chemistry

The distinct properties of the triazole ring—such as its high polarity, aromaticity, and ability to form hydrogen bonds and coordinate with metals—make it a desirable component in advanced materials. chemijournal.com this compound and its derivatives can be integrated into polymers and other materials to impart specific functions.

Monomeric Units for Functional Polymers

Derivatives of this compound can be designed as monomers for the synthesis of functional polymers. researchgate.net The ester group can be converted into other polymerizable functionalities, such as an acrylate (B77674) or a vinyl group. The resulting triazole-containing monomers can then be polymerized to create polymers with unique properties. The triazole units within the polymer chain can enhance thermal stability, influence solubility, and provide sites for metal coordination or hydrogen bonding. nih.gov For example, polymers incorporating triazole moieties have been shown to exhibit strong adhesion to metal surfaces, such as copper, due to the specific interactions between the triazole nitrogen atoms and the metal. mdpi.com

Polymer TypeMonomer DerivativeKey Property Imparted by TriazolePotential Application
PolyacrylateAcrylate of hydroxytriazole propanoateEnhanced Adhesion, Thermal StabilityAdhesives, Coatings mdpi.com
PolyesterDiol derivative of triazole propanoateIncreased Glass Transition TemperatureHigh-performance plastics
Porous Organic PolymersEthynyl-functionalized triazoleDye and CO2 AdsorptionEnvironmental Remediation acs.org

Ligands in Catalysis and Coordination Chemistry

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms that can act as electron-pair donors, making it an excellent ligand for coordinating with metal ions. researchgate.net this compound and its derivatives can be used to synthesize ligands for transition metal catalysts. The triazole moiety can bind to a metal center, while the rest of the molecule can be tailored to influence the steric and electronic properties of the resulting metal complex. researchgate.net These complexes can be used as catalysts in a variety of organic reactions. The ability of the triazole ring to act as a bridging ligand between two metal ions is also exploited in the design of polynuclear coordination compounds and metal-organic frameworks (MOFs). chemijournal.comresearchgate.net

Ligand TypeMetal CenterCatalyzed ReactionReference Finding
Bidentate N,N-ligandCopper (Cu)Azide-Alkyne CycloadditionTriazole-tethered ligands form stable copper complexes. researchgate.net
Monodentate TriazolePalladium (Pd)Cross-coupling ReactionsTriazoles can serve as effective ligands in Pd-catalyzed reactions. researchgate.net
Bridging LigandZinc (Zn)Metallo-β-lactamase InhibitionTriazole moiety coordinates with zinc ions in enzyme active sites. nih.gov

Role in Agrochemical and Fine Chemical Research as a Synthetic Intermediate

The 1,2,4-triazole ring is a well-established pharmacophore in many commercially successful agrochemicals, particularly fungicides. nih.govfrontiersin.org this compound serves as a valuable intermediate in the synthesis of new agrochemical candidates and other fine chemicals. mdpi.com Its structure provides a pre-formed triazole ring, simplifying the synthetic route to more complex target molecules. Researchers can modify the propanoate side chain to attach various other functional groups, allowing for the systematic exploration of structure-activity relationships. This modular approach accelerates the discovery of new compounds with desired biological or chemical properties. The synthesis of various 1,2,4-triazole derivatives is a key area of research for developing new therapeutic and agrochemical agents. frontiersin.org

Target Compound ClassSynthetic TransformationApplication
Triazole FungicidesAmidation and further functionalizationCrop Protection
Bioactive HeterocyclesHydrolysis and coupling reactionsPharmaceutical Research
Specialty PolymersConversion to polymerizable monomerMaterials Science

Development of Chemical Probes and Tools for Chemical Biology (excluding biological activity studies)

The molecular architecture of this compound, featuring a stable triazole ring coupled with a modifiable propanoate ester, presents a versatile scaffold for the development of sophisticated chemical probes and tools for chemical biology. Although direct research on this specific compound in probe development is not extensively documented, its structural components are well-established building blocks in the design of molecules for studying biological systems. The inherent properties of the triazole and the chemical tractability of the ester group allow for its theoretical application in creating a variety of probes for bioorthogonal labeling, target identification, and imaging.

The 1,2,4-triazole moiety is a cornerstone of "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent ligation of molecules in complex biological environments. The stability of the triazole ring to a wide range of chemical and biological conditions makes it an ideal linker in chemical probes. Derivatives of this compound can be envisioned as key intermediates in the synthesis of probes for a multitude of applications, including the labeling and visualization of biomolecules, and the identification of protein-protein interactions.

One of the primary strategies for converting this compound into a useful chemical biology tool involves the functionalization of the methyl propanoate group. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward chemical transformation that provides a reactive handle for further modification. This resulting carboxylic acid can be readily coupled to a variety of reporter molecules, affinity tags, or photo-crosslinkers using standard amide bond formation chemistries.

For instance, the carboxylate derivative can be activated and reacted with an amine-containing fluorophore (e.g., a fluorescein (B123965) or rhodamine derivative) to generate a fluorescent probe. Such a probe could be used to track the localization of a target molecule within a cell or to quantify its abundance via fluorescence microscopy or flow cytometry. Similarly, coupling the carboxylic acid to biotin (B1667282) would create a biotinylated probe, which can be used for affinity purification of binding partners from cell lysates, a common workflow in chemoproteomics for target identification.

The general workflow for the functionalization of this compound into various chemical probes is outlined below:

StepDescriptionStarting MaterialReagentsProduct
1Ester HydrolysisThis compoundBase (e.g., NaOH or LiOH) or Acid (e.g., HCl)2-(4-methyltriazol-1-yl)propanoic acid
2aAmide Coupling to a Fluorophore2-(4-methyltriazol-1-yl)propanoic acidAmine-functionalized fluorophore, Coupling agents (e.g., EDC, HOBt)Fluorescent Probe
2bAmide Coupling to an Affinity Tag2-(4-methyltriazol-1-yl)propanoic acidAmine-functionalized biotin, Coupling agents (e.g., EDC, HOBt)Biotinylated Probe
2cAmide Coupling to a Photo-crosslinker2-(4-methyltriazol-1-yl)propanoic acidAmine-functionalized photo-crosslinker (e.g., benzophenone, diazirine)Photo-affinity Probe

Furthermore, the 4-methyl group on the triazole ring could potentially be modified, although this is a more complex transformation. More advanced synthetic strategies could involve the introduction of other functional groups onto the triazole ring during its synthesis, starting from different precursors. This would allow for the creation of a diverse library of probes with different properties and applications.

The utility of triazole-containing compounds in chemical biology is well-established. For example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a flagship reaction of click chemistry, produces a 1,2,3-triazole linkage. While this compound contains a 1,2,4-triazole, the principles of using a stable heterocyclic core as a linker are analogous.

Derivatives of this compound could also be incorporated into larger molecular architectures designed for specific chemical biology applications. For example, it could serve as a non-peptidic scaffold to mimic a peptide turn or to present functional groups in a defined spatial orientation for interaction with a biological target.

Future Research Directions and Emerging Challenges

Discovery of Unexplored Synthetic Routes and Methodologies

The synthesis of functionalized N-alkylated triazoles is an area of continuous innovation. While traditional methods often involve the alkylation of a pre-formed triazole ring, future research will likely focus on more efficient, sustainable, and scalable methodologies.

Key Research Thrusts:

Continuous-Flow Synthesis: Transitioning from batch to continuous-flow processes can offer significant advantages in safety, efficiency, and scalability, particularly when handling potentially energetic intermediates like azides, which are often used in triazole synthesis. nih.gov Flow chemistry allows for precise control over reaction parameters, minimizing byproduct formation and enabling safer handling of reactive species.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, improve yields, and promote cleaner reactions. mdpi.comnih.gov Exploring microwave-assisted cyclization to form the 4-methyl-1,2,4-triazole ring or ultrasound-promoted N-alkylation with a methyl 2-halopropanoate derivative could provide rapid access to the target molecule. mdpi.comnih.gov

Catalytic C-N Bond Formation: Developing novel metal-catalyzed or organocatalytic methods for the direct N1-arylation or alkylation of the triazole ring offers a more atom-economical approach. This could involve exploring copper or palladium-catalyzed cross-coupling reactions that are regioselective for the N1 position of the 4-methyl-1,2,4-triazole.

Biocatalysis: The use of enzymes for key synthetic steps remains a largely unexplored frontier. Enzymes could potentially be employed for the enantioselective synthesis of the chiral propanoate precursor or even for the regioselective alkylation of the triazole ring, offering an environmentally benign route to enantiopure products.

MethodologyPotential AdvantagesKey Challenges
Continuous-Flow SynthesisEnhanced safety, scalability, process controlInitial setup cost, optimization of flow parameters
Microwave/UltrasoundRapid reaction times, improved yieldsScale-up limitations, specialized equipment
Advanced CatalysisHigh atom economy, regioselectivityCatalyst cost and sensitivity, substrate scope
BiocatalysisHigh enantioselectivity, green conditionsEnzyme discovery and engineering, process optimization

Elucidation of Novel Reactivity Patterns and Unconventional Transformations

Understanding the inherent reactivity of Methyl 2-(4-methyltriazol-1-yl)propanoate is key to unlocking its full potential. Future work should move beyond predictable functional group transformations to explore more unconventional reactions.

Areas for Investigation:

C-H Functionalization: Direct C-H activation of the triazole ring (at the C3 or C5 position) or the N-methyl group would provide a powerful tool for late-stage diversification of the molecule. This would allow for the introduction of new functional groups without lengthy de novo synthesis, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.

Triazole Ring as a Directing Group: The triazole moiety, with its multiple nitrogen atoms, can act as a coordinating ligand or a directing group in transition-metal-catalyzed reactions, guiding reactivity to specific positions on an adjacent aromatic ring or alkyl chain.

Photocatalysis and Electrochemistry: These methods can enable unique transformations under mild conditions that are often inaccessible through traditional thermal methods. Investigating the photophysical properties and redox potential of the compound could open pathways to novel radical-based coupling or ring-modification reactions.

Advancements in Stereocontrol and Enantioselective Synthesis

The stereocenter at the C2 position of the propanoate group is a critical feature of the molecule. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, developing robust methods for the synthesis of single enantiomers is of paramount importance.

Future Strategies:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the alkylation of the 4-methyl-1,2,4-triazole with a prochiral propanoate precursor would be a highly efficient route to enantiopure material. This could involve chiral phase-transfer catalysts or transition metal complexes with chiral ligands.

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as (S)- or (R)-lactic acid derivatives, to construct the propanoate side chain would provide a reliable, albeit less flexible, route to the target compound.

Enzymatic Resolution: Kinetic resolution of a racemic mixture of this compound using stereoselective enzymes, such as lipases or proteases that can selectively hydrolyze one enantiomer of the ester, offers a practical approach for obtaining both enantiomers.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. These computational tools can accelerate the discovery and optimization of molecules and their synthetic routes.

Potential Applications:

Retrosynthesis Prediction: ML models trained on vast reaction databases can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. mdpi.com

Property Prediction: AI algorithms can be used to predict the physicochemical, pharmacokinetic (ADME), and toxicological properties of designed analogues before they are synthesized. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Reaction Optimization: Machine learning can be employed to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by intelligently exploring the parameter space, leading to higher yields and purity with fewer experiments.

Exploration of Advanced Functional Applications Beyond Current Scope

The diverse biological activities of triazoles suggest that this compound could have applications beyond a single therapeutic area. frontiersin.orgresearchgate.net Future research should explore its potential in a wider range of functional contexts.

Emerging Areas:

Materials Science: Triazole derivatives are being investigated as corrosion inhibitors, components of high-performance polymers, and ligands in metal-organic frameworks (MOFs). lifechemicals.comrsc.org The specific substitution pattern of this compound could impart unique properties for applications in materials science.

Agrochemicals: The triazole scaffold is a cornerstone of many modern fungicides and herbicides. mdpi.com Screening this compound and its analogues for activity against plant pathogens could uncover new leads for crop protection.

Chemical Biology Probes: Functionalized triazoles can be used as bioisosteres for amide bonds or as click-chemistry handles to create probes for studying biological systems. acs.org The compound could serve as a scaffold for developing probes to investigate specific enzymes or receptors.

Methodological Improvements in Characterization and Theoretical Prediction

As more complex derivatives are synthesized, advanced analytical and computational tools will be essential for their unambiguous characterization and for a deeper understanding of their structure-property relationships.

Key Developments:

Q & A

Q. What synthetic methodologies are recommended for synthesizing Methyl 2-(4-methyltriazol-1-yl)propanoate?

Methodological Answer: The synthesis typically involves multi-step reactions, including triazole ring formation and esterification. Key steps include:

  • Coupling Reactions : Use of triethylamine as a catalyst in tetrahydrofuran (THF) to facilitate nucleophilic substitution or cycloaddition reactions .
  • Temperature Control : Maintaining reactions at 0–25°C to prevent side product formation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane solvent systems to isolate the target compound .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the ester group, triazole ring protons, and methyl substituents. For example, the methyl group on the triazole ring appears as a singlet at δ ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₇H₁₁N₃O₂: 170.0926) .
  • Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and 1550 cm⁻¹ (triazole C=N stretch) .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging from 1–100 µg/mL .
  • Enzyme Inhibition Studies : Test inhibition of target enzymes (e.g., cytochrome P450) via fluorometric assays, using positive controls like ketoconazole .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer:

  • Substituent Effects : Compare analogs with varying triazole substituents (e.g., 4-methyl vs. 4-chloro) to assess antimicrobial potency. For example, methyl groups enhance lipophilicity, improving membrane penetration .
  • Ester Group Optimization : Replace the methyl ester with ethyl or tert-butyl esters to study hydrolysis stability and bioavailability .

Q. What strategies address low yields in coupling reactions during synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DIPEA) to improve reaction efficiency .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediate formation and adjust reaction times .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray Diffraction : Determine bond lengths (e.g., C–O: 1.34–1.45 Å) and dihedral angles to confirm stereochemistry .
  • Comparative Analysis : Overlay crystallographic data with computational models (e.g., DFT-optimized structures) to validate 3D conformation .

Q. How to resolve discrepancies in biological assay results across studies?

Methodological Answer:

  • Standardization : Adopt CLSI guidelines for MIC assays to ensure reproducibility .
  • Purity Verification : Use HPLC (≥98% purity) to eliminate impurities affecting bioactivity .
  • Positive/Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .

Future Research Directions

  • Pharmacokinetics : Conduct in vivo studies to assess oral bioavailability and metabolic stability .
  • Mechanistic Studies : Use molecular docking to identify binding interactions with antimicrobial targets (e.g., bacterial topoisomerases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.